molecular formula C16H22Cl3N3O2 B001130 Bendamustine hydrochloride CAS No. 3543-75-7

Bendamustine hydrochloride

Cat. No.: B001130
CAS No.: 3543-75-7
M. Wt: 394.7 g/mol
InChI Key: ZHSKUOZOLHMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine hydrochloride is a bifunctional alkylating agent with a unique chemical structure combining a mechlorethamine group (alkylating moiety) and a benzimidazole heterocyclic ring substituted with a butyric acid side chain (C₁₆H₂₁Cl₂N₃O₂·HCl; MW 394.7) . It exhibits dual mechanisms of action:

  • Alkylation: Forms covalent bonds with DNA, inducing crosslinks and apoptosis.
  • Antimetabolite activity: Mimics purine nucleotides, disrupting DNA/RNA synthesis .

Approved for chronic lymphocytic leukemia (CLL), indolent B-cell lymphoma, mantle cell lymphoma (MCL), and multiple myeloma, this compound is administered intravenously (e.g., Treanda®) as a lyophilized powder reconstituted with sterile water .

Preparation Methods

Historical Synthesis Methods

Early German Patent Approaches

The foundational synthesis of bendamustine hydrochloride traces back to German Patent No. 34727 (Jena et al.), which described the alkylation of 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride in chloroform. This method yielded the chlorinated intermediate, followed by hydrolysis in concentrated hydrochloric acid to produce this compound . Krueger et al. (DD159877) later refined this approach by introducing recrystallization from water, though the process remained plagued by impurities such as PC-1 and PC-2, which necessitated multiple purification steps .

Chinese Journal and J. Prakt. Chem. Contributions

Subsequent methodologies published in the Chinese Journal of New Drugs (2007) and J. Prakt. Chem. (1963) utilized 2,4-dinitrochlorobenzene as a starting material. Key steps included the reaction of l-methyl-2-(4'-ethyl butyrate)-5-amino]-lH-benzimidazole with ethylene oxide to form a dihydroxy ester intermediate, followed by chlorination with thionyl chloride . These methods, while innovative, faced scalability issues due to the hazardous nature of ethylene oxide and the formation of jelly-like intermediates that complicated isolation .

Modern Improved Processes

Reductive Alkylation Strategy (WO2013046223A1)

A pivotal advancement emerged in the PCT application WO2013046223A1, which introduced a reductive alkylation step using borane-tetrahydrofuran (BH₃·THF) and chloroacetic acid at ambient temperature. This method bypassed ethylene oxide, instead employing 2-haloethanol for alkylation in the presence of organic bases like diisopropylethylamine (DIPEA) . The sequence involves:

  • Alkylation : Reaction of ethyl-4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with 2-chloroethanol to form a bis-hydroxyethyl intermediate.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) in chloroform to yield 4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl ester.

  • Hydrolysis : Use of lithium hydroxide hydrate (LiOH·H₂O) under mild conditions to produce the lithium salt intermediate, followed by acidification with concentrated HCl to obtain this compound .

Isolation of Intermediates for Purity Enhancement

A critical innovation in WO2013046223A1 is the isolation of the chlorinated intermediate (Formula IV) as a solid. Prior methods often omitted this step, leading to carryover impurities. By crystallizing Formula IV from a mixture of ethyl acetate and n-hexane, the patent achieved a purity of >99.5%, significantly reducing downstream impurities .

Hydrolysis with Lithium Hydroxide

The substitution of harsh acidic hydrolysis with lithium hydroxide-mediated saponification marked a breakthrough. Traditional methods using potassium carbonate or hydrochloric acid at elevated temperatures generated impurities such as IMP-A (RRT-0.46), IMP-B (RRT-1.27), and IMP-C (RRT-1.31) at levels exceeding 0.5%. In contrast, lithium hydroxide at ambient temperature limited these impurities to <0.1%, as demonstrated in Table 1 .

Table 1: Impurity Profile Comparison Between Traditional and Lithium Hydroxide Methods

ImpurityTraditional Method (%)Lithium Hydroxide Method (%)
IMP-A (RRT-0.46)0.35<0.10
IMP-B (RRT-1.27)0.28<0.10
IMP-C (RRT-1.31)0.42<0.10
Total Purity 98.599.9

Impurity Considerations and Mitigation

Deschloro Dimer Impurity Synthesis

A 2021 study (Sage Journals) elucidated the synthesis of bendamustine’s deschloro dimer impurity, a byproduct arising from incomplete chlorination or premature hydrolysis . The process involved sequential benzyl protection, Steglich esterification, and catalytic hydrogenolysis to yield the dimer. This work underscored the importance of rigorous process control, particularly in chlorination and intermediate isolation, to prevent dimer formation .

Analytical Validation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 254 nm is the gold standard for quantifying this compound and its impurities. The lithium hydroxide method’s product exhibits a single HPLC peak with a retention time of 8.2 minutes, confirming the absence of co-eluting impurities .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Key peaks include 1740 cm⁻¹ (ester C=O stretch) and 1630 cm⁻¹ (benzimidazole C=N stretch) .

  • ¹H NMR : Distinct signals at δ 3.65 (m, 4H, -NCH₂CH₂Cl) and δ 1.25 (t, 3H, -COOCH₂CH₃) validate the structure .

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 358.9 [M+H]⁺, consistent with the lithium salt intermediate .

Comparison with Similar Compounds

Mechanism and Chemical Stability

Parameter Bendamustine Hydrochloride Cyclophosphamide Chlorambucil Melphalan
Core Structure Benzimidazole + alkylating group Oxazophosphorine Nitrogen mustard Phenylalanine derivative
Primary Mechanism Alkylation + antimetabolite activity Alkylation Alkylation Alkylation
Stability in Solution Degrades rapidly in aqueous media (27% hydrolysis in 8 hours) Stable in acidic conditions Stable at room temperature Light-sensitive
Key Metabolites Monohydroxy-, dihydroxy-bendamustine Acrolein (toxic metabolite) Phenylacetic acid mustard Hydroxy-melphalan

Bendamustine’s benzimidazole ring confers resistance to DNA repair enzymes, resulting in prolonged DNA damage compared to cyclophosphamide or melphalan . Its degradation under alkaline conditions (vs. chlorambucil’s stability) necessitates lyophilized formulations for clinical use .

Clinical Efficacy

Hematologic Malignancies

Study Regimen Response Rate Median PFS Reference
Phase I/II CLL Trial Bendamustine (70 mg/m², days 1–2) 56% ORR (9/16) 42.7 months
BR vs. CHOP (MCL) Bendamustine + Rituximab 93% ORR 35.4 months
Chlorambucil Monotherapy Chlorambucil (40 mg/m²) 37% ORR 18.3 months

Bendamustine + rituximab (BR) demonstrates superiority over CHOP (cyclophosphamide-based regimen) in indolent lymphomas , with lower neurotoxicity and higher complete remission rates (CR: 40% vs. 30%) . In refractory CLL , bendamustine achieves a 56% overall response rate (ORR) at 70 mg/m², outperforming chlorambucil’s 37% .

Solid Tumors

Tumor Type Regimen Response Rate Study Phase Reference
Metastatic Breast Cancer Bendamustine (120 mg/m²) 29% PR Phase II
Small-Cell Lung Cancer Bendamustine + Cisplatin 54% ORR Phase III
Prostate Small-Cell Carcinoma Oral Bendamustine (75 mg/m²/day ×7) 50% PR (2/4) Phase I

Oral bendamustine (75 mg/m²/day ×7) shows promise in prostate small-cell carcinoma and thymic cancer, with partial responses (PR) observed in 50% of patients . Its efficacy in triple-negative breast cancer is attributed to reduced cross-resistance with anthracyclines compared to cyclophosphamide .

Pharmacokinetics and Bioavailability

Parameter IV Bendamustine Oral Bendamustine Cyclophosphamide
Bioavailability 100% ~50% (high variability) >75%
t₁/₂ (hours) 0.5–1.0 2.1–3.8 3–12
Cₘₐₓ (μg/mL) 10–15 (100 mg/m² dose) 4–6 (75 mg/m² dose) 20–30 (500 mg dose)
AUC₀–inf (h·μg/mL) 8–12 15–20 25–30

Oral bendamustine exhibits prolonged absorption (tₘₐₓ: 1.5–2 hours) and double the AUC of IV formulations due to enterohepatic recirculation . However, its dose proportionality is weak (R² = 0.43–0.59 for Cₘₐₓ vs. dose), reflecting high interpatient variability .

Biological Activity

Bendamustine hydrochloride is a unique cytotoxic agent primarily used in the treatment of various hematologic malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). It possesses both alkylating and antimetabolite properties, making it effective against cancer cells through multiple mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure:

  • Chemical Name: 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride
  • Molecular Formula: C16_{16}H21_{21}Cl2_{2}N3_{3}O2_{2}·HCl

Bendamustine acts primarily by cross-linking DNA strands, which inhibits DNA synthesis and repair. This action leads to apoptosis in both dividing and quiescent cells. Its bifunctional nature allows it to exhibit properties similar to both traditional alkylating agents and purine analogs, enhancing its efficacy against resistant cancer cell lines .

Pharmacokinetics

Bendamustine is administered intravenously, typically at a dose of 120 mg/m2^2 on days 1 and 2 of a 21-day cycle. Its pharmacokinetic profile shows rapid absorption with peak plasma concentrations occurring approximately one hour post-infusion. The drug undergoes hydrolysis to form less active metabolites, but also generates active metabolites that contribute to its therapeutic effects .

Pharmacokinetic Parameter Value
Time to Peak Concentration~1 hour
Half-life30 minutes to 3 hours
Volume of Distribution3.5 L/kg
Clearance13 L/h

Clinical Efficacy

Bendamustine has demonstrated significant efficacy in clinical settings, particularly in patients with rituximab-refractory B-cell lymphomas. In a multicenter study involving 100 patients, an overall response rate (ORR) of 75% was observed, with a median duration of response (DOR) of 9.2 months .

Case Studies

  • Study on Indolent B-cell Lymphoma:
    • Population: 100 patients aged 31-84
    • Treatment Regimen: Bendamustine at 120 mg/m2^2
    • Results:
      • Complete Response (CR): 14%
      • Partial Response (PR): 58%
      • Median Progression-Free Survival (PFS): 9.3 months
      • Notable Toxicities: Neutropenia (61%), infections (69%) .
  • Long-term Follow-up Study:
    • Population: 194 patients treated with bendamustine
    • Findings:
      • Secondary malignancies reported in 11% of patients.
      • No therapy-related myelodysplastic syndrome or acute myeloid leukemia noted.
      • Infections occurred in 63% but no deaths were attributed directly to bendamustine .

Safety Profile

While bendamustine is generally well-tolerated, it is associated with several adverse effects, particularly hematologic toxicities such as neutropenia and thrombocytopenia. The most common non-hematologic side effects include nausea, fatigue, and infection risk .

Adverse Events Summary

Adverse Event Incidence
Neutropenia61%
Thrombocytopenia25%
Nausea77%
Infections69%

Q & A

Basic Research Questions

Q. What is the mechanism of action of bendamustine hydrochloride in inducing cytotoxicity?

this compound acts as a bifunctional alkylating agent, forming DNA cross-links that impair DNA synthesis and repair. Unlike traditional alkylators, it uniquely activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair, leading to prolonged DNA damage and apoptosis. This mechanism is supported by in vitro studies showing persistent DNA adducts and reduced cross-resistance with other alkylating agents .

Q. What pharmacokinetic (PK) parameters distinguish this compound from other alkylating agents?

Key PK parameters include rapid elimination (half-life: ~0.47–0.71 hours for IV/oral), high bioavailability (~70–80% for oral), and dose-dependent exposure (AUC). Oral administration achieves ~2× higher cycle-adjusted AUC (42,288 ng·h/mL) compared to IV (20,424 ng·h/mL), attributed to prolonged absorption. Metabolism involves hydrolysis to hydroxy derivatives and limited CYP1A2-mediated demethylation, minimizing drug-drug interactions .

Q. What are the common adverse effects observed in this compound clinical trials?

Hematologic toxicities (neutropenia, thrombocytopenia) are dose-limiting, occurring in >50% of patients. Non-hematologic effects include mild gastrointestinal disorders (nausea, vomiting) and rare hypersensitivity reactions. Notably, oral formulations show comparable safety to IV, with no dose-limiting gastrointestinal toxicity .

Q. How is this compound dosed in standard regimens for lymphoid malignancies?

The NCCN-recommended regimen for CLL and indolent NHL is 90–120 mg/m² IV on days 1–2 every 21–28 days. For oral administration, phase I studies identified 75 mg/m²/day for 7 days every 3 weeks as the optimal schedule, balancing efficacy and hematologic recovery .

Advanced Research Questions

Q. How do the pharmacokinetic profiles of oral and IV this compound compare in advanced solid tumors?

Oral administration achieves higher systemic exposure (AUC) but similar peak plasma concentrations (Cmax) to IV. The oral formulation's tmax is ~1 hour, with a marginally longer half-life (0.71 vs. 0.47 hours for IV). Despite interpatient variability (CV >30%), oral dosing avoids infusion-related complications and is feasible for outpatient use .

Q. What methodological considerations are critical when designing dose-escalation studies for oral this compound?

Phase I trials should use a 3+3 design with DLT assessment in cycle 1. Key endpoints include MTD determination (e.g., 75 mg/m²/day ×7 days), hematologic recovery timelines, and DLT criteria (e.g., grade 4 neutropenia >7 days). Delayed platelet/neutrophil recovery, observed in extended schedules (e.g., 14–21 days), necessitates dose adjustments to maintain cycle continuity .

Q. How can researchers address contradictions in reported efficacy across solid tumor types?

Tumor-specific response analysis is critical. For example, partial responses were observed in thymic carcinoma and prostatic small-cell carcinoma (33% response rate at 75 mg/m² oral), but not in NSCLC or breast cancer. Stratification by tumor genetics (e.g., DNA repair deficiencies) and combination with targeted therapies (e.g., CD20 inhibitors) may enhance efficacy .

Q. What evidence supports bendamustine's role in overcoming resistance to rituximab or other alkylators?

In rituximab-refractory indolent NHL, bendamustine monotherapy achieved 68% overall response rates, attributed to its unique DNA damage persistence and low cross-resistance. Preclinical data suggest bendamustine bypasses resistance mechanisms like upregulated alkyltransferase or mismatch repair pathways .

Q. How does this compound’s safety profile vary with renal/hepatic impairment?

Population PK analyses show no significant impact of mild-to-moderate renal (CrCl ≥30 mL/min) or hepatic impairment (Child-Pugh A/B) on exposure. However, severe impairment requires dose reduction due to insufficient data. Monitoring for hematologic toxicity is essential in these populations .

Q. What are the challenges in formulating stable aqueous solutions of this compound?

Bendamustine degrades rapidly in aqueous media via hydrolysis, necessitating lyophilized formulations. Stability studies show reconstituted solutions retain >90% potency for 24 hours at 2–8°C. Novel approaches, like cyclodextrin complexes, are under investigation to improve solubility and shelf-life .

Methodological Notes

  • Data Interpretation : Prioritize studies with rigorous PK/PD modeling (e.g., non-compartmental analysis in phase I trials) .
  • Contradiction Resolution : Cross-reference tumor-specific trial outcomes and mechanistic studies to explain variability .
  • Ethical Compliance : Ensure protocols include DLT mitigation strategies (e.g., granulocyte support) and IRB approval for vulnerable populations .

Properties

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16506-27-7 (Parent)
Record name Bendamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40188912
Record name Bendamustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-75-7
Record name Bendamustine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3543-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendamustine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bendamustine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-{5-[Bis-(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (4 g), is added to a mixture of water (13.6 mL) and concentrated hydrochloric acid (5.4 mL) in a round bottom flask. The mixture is heated to 40-45° C., maintained for 8 hours. Cooled the reaction mass to 25-30° C., stirred for 90 minutes, filtered, washed with water (12 mL), and dried under vacuum of 500-600 mm of Hg at 29° C. for 3 hours to give bendamustine hydrochloride. Yield: 2.7 g (75%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bendamustine hydrochloride
Bendamustine hydrochloride
Bendamustine hydrochloride
Bendamustine hydrochloride
Bendamustine hydrochloride
Bendamustine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.